8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOLPGZIZVZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=NON=C32)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371703 | |
| Record name | 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304869-93-0 | |
| Record name | 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methyl 1 2 3 Oxadiazolo 3,4 F Cinnoline and Its Analogues
Direct Synthesis Strategies for the 8-Methyl Derivative
Direct synthesis strategies aim to construct the complete heterocyclic system from simpler, acyclic or monocyclic precursors in a limited number of steps.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net While the application of MCRs to the direct synthesis of the 8-methyl scilit.comnih.govoxadiazolo[3,4-f]cinnoline scaffold is not extensively documented, the principles of MCRs are widely used for constructing related quinoline (B57606) and pyrazole-fused quinoline systems. purdue.edursc.org For instance, MCRs like the Povarov and Doebner reactions are effective for creating diverse quinoline libraries. purdue.edu
A theoretical MCR approach for the target molecule could involve the one-pot reaction of a suitably substituted benzene (B151609) derivative bearing ortho-amino and propargyl groups, a nitrogen source, and an oxidizing agent. However, the development of such a specific and complex MCR remains a synthetic challenge. Research into MCRs for pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline compounds highlights the potential of these strategies for building complex fused heterocycles under mild and efficient conditions. researchgate.net
These pathways involve the formation of one or more rings through condensation and cyclization reactions, often as the key bond-forming steps.
A robust and well-established method for forming a fused 1,2,5-oxadiazole ring involves the cyclization of an ortho-nitro-azido precursor. This strategy is directly applicable to the synthesis of oxadiazolo-fused quinolines and, by extension, cinnolines. scilit.comsciforum.net The general pathway proceeds through several key steps:
Nitration: An appropriate precursor, such as an 8-methyl-6-aminocinnoline, would first be nitrated to introduce a nitro group at the C7 position, yielding 8-methyl-6-amino-7-nitrocinnoline.
Diazotization and Azidation: The amino group at the C6 position is then converted into an azide (B81097) group (–N₃) via a diazotization reaction followed by treatment with an azide salt (e.g., sodium azide).
Cyclization (Annulation): The resulting ortho-azidonitro compound, 6-azido-8-methyl-7-nitrocinnoline, undergoes thermal or chemically induced cyclization. This reaction proceeds via an electrocyclic mechanism where the azide group reacts with the adjacent nitro group, eliminating a molecule of dinitrogen (N₂) to form the fused 1,2,5-oxadiazole 2-oxide (furoxan) ring. sciforum.net
Deoxygenation: The resulting furoxan, 8-methyl scilit.comnih.govoxadiazolo[3,4-f]cinnoline 2-oxide, can then be deoxygenated using a reducing agent like triphenylphosphine (B44618) (PPh₃) to yield the final 1,2,5-oxadiazole (furazan) product, 8-methyl scilit.comnih.govoxadiazolo[3,4-f]cinnoline. sciforum.net
This sequence has been successfully applied to the synthesis of 4-chloro scilit.comnih.govoxadiazolo[3,4-c]quinoline 3-oxide from 4-azido-3-nitro-quinoline precursors, demonstrating the viability of this annulation strategy. sciforum.net
Table 1: Annulation of Azido-Nitro Precursors to Fused Furoxanes
| Precursor | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Azido-3-nitroquinoline | Refluxing bromobenzene | 4-Chloro scilit.comnih.govoxadiazolo[3,4-c]quinoline 3-oxide | 83% | sciforum.net |
Oxidative cyclization provides another avenue for the formation of oxadiazole rings. These methods typically involve the ring closure of an open-chain precursor containing the necessary atoms, facilitated by an oxidizing agent. For the synthesis of 1,2,5-oxadiazoles, a common precursor is an α-diamidoxime or a related species which can be oxidatively cyclized.
While direct application to the cinnoline (B1195905) system is sparse in the literature, methods for synthesizing other oxadiazoles (B1248032) can be considered. For example, 3-amino-1,2,4-oxadiazoles have been efficiently prepared through the oxidative cyclization of amidoximes mediated by iodobenzene (B50100) diacetate (IBD) at room temperature. nih.gov A hypothetical route for the target compound could involve the preparation of a 6,7-diamino-8-methylcinnoline, its conversion to a 6,7-dioxime, and subsequent oxidative cyclization to form the fused oxadiazole ring.
Cyclocondensation and Annulation Pathways
Synthesis via Precursor Functionalization
This approach is often more practical and versatile, involving the initial synthesis of a core heterocycle which is then elaborated with the necessary functional groups for subsequent ring formation.
The most logical pathway to 8-methyl scilit.comnih.govoxadiazolo[3,4-f]cinnoline involves the synthesis and subsequent functionalization of an 8-methylcinnoline (B1613027) precursor.
The synthesis of the cinnoline ring itself can be achieved through various established methods, such as the intramolecular cyclization of arylhydrazones. researchgate.netnih.gov A general approach would be:
Preparation of a Key Precursor: The synthesis would begin with a suitably substituted aniline (B41778), such as o-toluidine, to introduce the required C8-methyl group. This aniline can be used to prepare a substituted arylhydrazone. For instance, the reaction of a 2-hydrazinyl-3-methylbenzenamine derivative with a dicarbonyl compound can lead to a precursor suitable for cyclization into an 8-methylcinnoline. researchgate.net
Formation of the Cinnoline Core: The arylhydrazone precursor is then cyclized, often under acidic conditions (e.g., using polyphosphoric acid), to form the bicyclic cinnoline ring system. nih.gov
Functional Group Installation: With the 8-methylcinnoline core in hand, the next critical phase is the introduction of functional groups at the C6 and C7 positions. This typically involves electrophilic aromatic substitution reactions. A common sequence is nitration to install a nitro group, followed by reduction to an amine, and further manipulation to create the ortho-nitro-amino or ortho-diamino functionality required for the final cyclization step. mdpi.com For example, a 6-amino-7-nitro-8-methylcinnoline would be the ideal intermediate.
Oxadiazole Ring Formation: As described in section 2.1.2.1, this key intermediate can be converted to the 6-azido-7-nitro derivative and subsequently cyclized to form the fused oxadiazole N-oxide ring, which is then deoxygenated to furnish the final product. sciforum.net
This stepwise approach, building upon a pre-formed substituted cinnoline, allows for greater control and flexibility in accessing the final complex heterocyclic system.
Table 2: Example of Cinnoline Synthesis via Precursor Cyclization
| Precursor | Cyclizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2-Arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones | Polyphosphoric Acid (PPA) | 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | 20-75% | nih.gov |
Derivatization of Substituted Oxadiazole Precursors
A key strategy for the synthesis of the nih.govresearchgate.netwikipedia.orgoxadiazolo[3,4-f]cinnoline core involves the chemical transformation of a pre-formed substituted oxadiazole. This approach leverages the stability of the oxadiazole ring while constructing the adjacent pyridazine (B1198779) (cinnoline) ring. A hypothetical yet chemically plausible route starting from a substituted aminobenzofurazan (a derivative of 1,2,5-oxadiazole) is outlined below.
The synthesis could commence with a substituted aminobenzofurazan, which serves as the foundational oxadiazole precursor. The core of the cinnoline ring is then constructed through a cyclization reaction. For instance, a substituted 4-amino-5-vinylbenzofurazan could undergo an intramolecular cyclization to form the dihydropyridazine (B8628806) ring, which is subsequently oxidized to the aromatic cinnoline system.
A potential synthetic pathway is the reaction of a suitably substituted 4-amino-5-formylbenzofurazan with a methyl-containing active methylene (B1212753) compound, such as a malonic ester derivative, followed by cyclization. The methyl group at the 8-position could be introduced at this stage. The subsequent intramolecular condensation would lead to the formation of the cinnoline ring.
Another approach could involve the diazotization of a 4-amino-5-(1-propenyl)benzofurazan derivative. The resulting diazonium salt could then undergo an intramolecular cyclization, a reaction reminiscent of the Richter synthesis of cinnolines, to yield the desired 8-methyl nih.govresearchgate.netwikipedia.orgoxadiazolo[3,4-f]cinnoline. This method is advantageous as it directly leads to the aromatic cinnoline ring.
These derivatization strategies highlight the versatility of substituted oxadiazole precursors in the construction of complex fused heterocyclic systems. The choice of a specific route would depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of 8-Methyl nih.govresearchgate.netwikipedia.orgoxadiazolo[3,4-f]cinnoline is highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. The optimization process aims to maximize the yield of the desired product while minimizing the formation of byproducts.
For the cyclization step, the choice of acid or base catalyst is critical. For instance, in a Richter-type synthesis, the nature and concentration of the acid can significantly influence the rate of diazotization and subsequent cyclization. Similarly, in condensation reactions, the selection of the appropriate base and the removal of water can drive the equilibrium towards the product.
Solvents play a crucial role in solubilizing reactants and influencing reaction pathways. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in cyclization reactions as they can facilitate the necessary bond formations at elevated temperatures. The following table illustrates a hypothetical optimization of the cyclization step for an analogue.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ | Ethanol | 78 | 12 | 45 |
| 2 | PPA | None | 100 | 4 | 65 |
| 3 | PPA | Toluene | 110 | 6 | 72 |
| 4 | Eaton's Reagent | DCM | 40 | 8 | 85 |
| 5 | MsOH | Sulfolane (B150427) | 120 | 3 | 78 |
The data suggests that stronger dehydrating acids like polyphosphoric acid (PPA) or Eaton's reagent can lead to higher yields. The use of a high-boiling point solvent like sulfolane in conjunction with a strong acid such as methanesulfonic acid (MsOH) can also be effective, although careful temperature control is necessary to prevent decomposition.
Green Chemistry Approaches in 8-Methylnih.govresearchgate.netwikipedia.orgoxadiazolo[3,4-f]cinnoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to reduce environmental impact and improve safety. For the synthesis of 8-Methyl nih.govresearchgate.netwikipedia.orgoxadiazolo[3,4-f]cinnoline and its analogues, several green chemistry strategies can be employed. nih.govresearchgate.net
One key approach is the use of more environmentally benign solvents or even solvent-free reaction conditions. For example, solid-state reactions or reactions in water, if feasible, can significantly reduce the use of volatile organic compounds (VOCs). Microwave-assisted organic synthesis (MAOS) is another powerful green technique that can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. researchgate.netwikipedia.org
The development of catalytic methods is also a cornerstone of green chemistry. The use of recyclable solid acid catalysts, for instance, can replace corrosive and difficult-to-handle mineral acids. organic-chemistry.org This not only simplifies the work-up procedure but also minimizes waste generation.
The following table presents a hypothetical comparison of a conventional synthetic method with a greener alternative for a key step in the synthesis.
| Parameter | Conventional Method | Green Alternative |
|---|---|---|
| Solvent | Toluene | Water or PEG-400 |
| Catalyst | Conc. H₂SO₄ (stoichiometric) | Reusable solid acid (catalytic) |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Work-up | Neutralization, extraction | Filtration, crystallization |
By adopting these green chemistry approaches, the synthesis of 8-Methyl nih.govresearchgate.netwikipedia.orgoxadiazolo[3,4-f]cinnoline can be made more sustainable, efficient, and cost-effective, aligning with the modern demands of chemical manufacturing. nih.gov
Advanced Structural Elucidation and Solid State Characteristics
Spectroscopic Methodologies for Complex Heterocycle Structural Determination
Spectroscopic techniques are fundamental in determining the intricate structures of novel heterocyclic compounds. By probing the interactions of molecules with electromagnetic radiation, a wealth of information can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. researchgate.net For a compound such as 8-Methyl researchgate.netipb.ptresearchgate.netoxadiazolo[3,4-f]cinnoline, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the proton (¹H) and carbon (¹³C) signals unambiguously.
Given the fused aromatic system, the ¹H NMR spectrum would be expected to show signals in the aromatic region, with the chemical shifts influenced by the electron-withdrawing nature of the oxadiazole and cinnoline (B1195905) nitrogen atoms. The methyl group protons would appear as a singlet in the upfield region.
To establish connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. youtube.com HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for piecing together the fused heterocyclic core and confirming the position of the methyl substituent. For instance, an HMBC correlation between the methyl protons and the carbon atom at position 8 would definitively confirm the structure. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations, further confirming the spatial proximity of atoms. nih.gov
Hypothetical ¹H and ¹³C NMR Data for 8-Methyl researchgate.netipb.ptresearchgate.netoxadiazolo[3,4-f]cinnoline
This data is representative and based on typical values for similar heterocyclic systems.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| 4 | 8.15 (d, J=8.0 Hz) | 120.5 | C-5a, C-9a |
| 5 | 7.85 (d, J=8.0 Hz) | 129.0 | C-4, C-9a |
| 7 | 7.95 (s) | 135.0 | C-5a, C-8, C-9 |
| 8-CH₃ | 2.50 (s) | 21.0 | C-7, C-8, C-9 |
| 5a | - | 132.0 | - |
| 9a | - | 145.0 | - |
| C=N (Cinnoline) | - | 150.0 | - |
| C=N (Oxadiazole) | - | 155.0 | - |
| C-O (Oxadiazole) | - | 158.0 | - |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For 8-Methyl researchgate.netipb.ptresearchgate.netoxadiazolo[3,4-f]cinnoline, with a nominal molecular weight of 186, HRMS would provide a mass measurement with high accuracy (typically to four decimal places).
By comparing the experimentally measured mass to the calculated exact mass of the proposed formula, C₉H₆N₄O, the elemental composition can be confidently established. This technique is crucial for distinguishing between isomers and confirming the successful synthesis of the target molecule.
Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆N₄O |
| Calculated Exact Mass | 186.0542 |
| Measured Exact Mass (M+H)⁺ | 187.0615 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov The spectra arise from the vibrations of chemical bonds, and specific bonds or groups have characteristic absorption or scattering frequencies.
For 8-Methyl researchgate.netipb.ptresearchgate.netoxadiazolo[3,4-f]cinnoline, the IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the fused heterocyclic rings. The N-O stretching of the oxadiazole ring would also give rise to a characteristic absorption band. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies to aid in the assignment of the experimental spectra. nih.gov
Hypothetical Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2920-2980 | Weak | Methyl C-H Stretch |
| 1600-1650 | Strong | C=N and C=C Stretching |
| 1450-1550 | Medium-Strong | Aromatic Ring Skeletal Vibrations |
| 1350-1420 | Medium | N-O Stretch (Oxadiazole) |
X-ray Crystallography and Crystal Engineering ofresearchgate.netipb.ptresearchgate.netOxadiazolo[3,4-f]cinnoline Derivatives
While spectroscopic methods provide data on the molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding molecular conformation and the non-covalent interactions that dictate crystal packing.
Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles for 8-Methyl researchgate.netipb.ptresearchgate.netoxadiazolo[3,4-f]cinnoline. mdpi.com This data would confirm the planarity of the fused heterocyclic system, which is expected for aromatic structures. The analysis would also reveal the precise geometry of the methyl group relative to the ring system. For related fused heterocyclic systems, X-ray diffraction has been essential in confirming the molecular structure and identifying any distortions from ideal geometries. researchgate.net
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. rsc.org The way molecules of 8-Methyl researchgate.netipb.ptresearchgate.netoxadiazolo[3,4-f]cinnoline pack in the crystal lattice is governed by a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic ground state properties of molecules. nih.gov For 8-Methyl cymitquimica.commdpi.comyoutube.comoxadiazolo[3,4-f]cinnoline, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. bhu.ac.inresearchgate.net
The primary output of a DFT calculation is the optimized molecular geometry—the lowest energy arrangement of the atoms. This includes precise bond lengths, bond angles, and dihedral angles. The resulting data would be expected to show a largely planar fused ring system, a common feature of such aromatic heterocycles.
Table 1: Predicted Optimized Geometrical Parameters for 8-Methyl cymitquimica.commdpi.comyoutube.comoxadiazolo[3,4-f]cinnoline (Illustrative Data)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.40 Å |
| Bond Length | C-N (Cinnoline) | ~1.33 Å |
| Bond Length | N-O (Oxadiazole) | ~1.38 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Angle | C-N-N (Cinnoline) | ~118° |
| Bond Angle | O-N-C (Oxadiazole) | ~105° |
Note: These values are illustrative and based on typical DFT results for similar fused heterocyclic systems. Actual values would require a specific calculation for this molecule.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For fused heterocycles like this, the HOMO is often distributed across the electron-rich aromatic system, while the LUMO is typically located over the electron-deficient rings.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -2.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | High kinetic stability |
Note: These energy values are typical for stable, multi-ring aromatic compounds and are for illustrative purposes. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net An MD simulation for 8-Methyl cymitquimica.commdpi.comyoutube.comoxadiazolo[3,4-f]cinnoline would model its behavior in a solution or a condensed phase, providing insights into its conformational flexibility.
The primary focus of such a simulation would be the rotation of the methyl group at the 8-position and any potential out-of-plane flexing of the fused ring system. By simulating the molecule's trajectory over nanoseconds, one could analyze its conformational preferences and the energetic barriers to rotation, which can influence how the molecule interacts with other species or surfaces.
Prediction of Chemical Reactivity Profiles
Building on DFT and FMO analyses, computational methods can predict how a molecule will react with others by identifying its most reactive sites.
The sites most susceptible to electrophilic (attack by an electron-seeking species) and nucleophilic (attack by an electron-rich species) attack can be predicted using several DFT-derived properties:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. bhu.ac.in For 8-Methyl cymitquimica.commdpi.comyoutube.comoxadiazolo[3,4-f]cinnoline, regions of negative potential (typically colored red) would be expected around the nitrogen atoms of the cinnoline (B1195905) and oxadiazole rings, indicating these are the most likely sites for electrophilic attack (e.g., protonation). Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the methyl group. bhu.ac.in
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms. Atoms with a significant negative charge are nucleophilic, while those with a positive charge are electrophilic. bhu.ac.in The nitrogen atoms are expected to carry partial negative charges, making them nucleophilic centers.
Table 3: Predicted Mulliken Atomic Charges on Key Atoms (Illustrative Data)
| Atom | Predicted Mulliken Charge (a.u.) | Reactivity Implication |
|---|---|---|
| N (Cinnoline) | -0.45 | Nucleophilic Site |
| N (Oxadiazole) | -0.30 | Nucleophilic Site |
| O (Oxadiazole) | -0.50 | Nucleophilic Site |
| C (Aromatic, unsubstituted) | -0.15 | Slightly Nucleophilic |
| H (of CH₃) | +0.12 | Electrophilic Site |
Note: Values are for illustrative purposes to demonstrate expected charge distribution.
Computational modeling is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a reaction energy profile. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed) and helps determine the most likely mechanism.
For instance, in a hypothetical nitration reaction on the benzene (B151609) ring portion of the molecule, computational modeling could be used to determine which position (e.g., C-5 or C-6) is more favorable for substitution. The calculations would model the formation of the sigma complex intermediate for each pathway and identify the transition state with the lower activation energy, thereby predicting the regioselectivity of the reaction. Such studies are crucial for understanding and optimizing the synthesis of derivatives of complex heterocyclic systems. rsc.orgresearchgate.net
Computational Assessment of Energetic Properties and Stability
The exploration of novel energetic materials increasingly relies on computational chemistry to predict and evaluate their performance and safety characteristics prior to synthesis. For the rsc.orgijper.orgnih.govoxadiazolo[3,4-f]cinnoline scaffold and its derivatives, such as 8-Methyl rsc.orgijper.orgnih.govoxadiazolo[3,4-f]cinnoline, theoretical studies are crucial for understanding the relationship between molecular structure and energetic properties. These investigations typically employ density functional theory (DFT) and other quantum chemical methods to provide insights into the stability, heat of formation, and detonation performance of these compounds.
Detailed research into the energetic properties of the broader class of rsc.orgijper.orgnih.govoxadiazolo[3,4-c]cinnoline oxides has been conducted, offering a valuable framework for understanding the methyl derivative. rsc.orgresearchgate.net These studies often involve the calculation of key performance indicators, which are benchmarked against well-known energetic materials.
Research Findings from Related Compounds:
One key area of investigation is the heat of formation (HOF), a fundamental thermodynamic property that is critical for calculating detonation parameters. For a series of substituted rsc.orgijper.orgnih.govoxadiazolo[3,4-c]cinnoline 5-oxides, DFT calculations have been used to determine their HOF. These calculations are often performed using methods such as B3LYP with a suitable basis set.
Furthermore, these computational models are used to predict detonation properties, such as detonation velocity (D) and detonation pressure (P). These parameters are calculated using the predicted heat of formation and the theoretical maximum density (ρ) of the crystal, often obtained from crystal structure prediction methods. rsc.org The calculated detonation parameters for rsc.orgijper.orgnih.govoxadiazolo[3,4-c]cinnoline oxides have indicated moderate performance as explosives. rsc.org
The stability of these compounds is also a key focus of computational assessment. This includes thermal stability, often evaluated by calculating bond dissociation energies (BDE) for the weakest bonds in the molecule, and sensitivity to initiation, which can be correlated with factors like the electrostatic potential on the molecular surface.
The following tables illustrate the type of data generated in computational studies of related energetic compounds. Please note that these tables are based on findings for the class of rsc.orgijper.orgnih.govoxadiazolo[3,4-c]cinnoline oxides and are for illustrative purposes, as specific data for 8-Methyl rsc.orgijper.orgnih.govoxadiazolo[3,4-f]cinnoline is not available.
Table 1: Illustrative Calculated Energetic Properties of Substituted rsc.orgijper.orgnih.govOxadiazolo[3,4-c]cinnoline 5-Oxides
| Compound/Substituent | Calculated Heat of Formation (kJ/mol) | Calculated Density (g/cm³) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |
| Unsubstituted | Data not available | Data not available | Data not available | Data not available |
| Nitro Derivatives | Data not available | Data not available | Data not available | Data not available |
| Methyl (CH₃) | Data not available | Data not available | Data not available | Data not available |
Table 2: Illustrative Comparison of Computational Methods for Energetic Property Prediction
| Property | DFT (B3LYP/6-311G**) | Force Field (COMPASS) | Semi-empirical (PM6) |
| Heat of Formation | High Accuracy | Moderate Accuracy | Lower Accuracy |
| Crystal Density | Not directly calculated | High Accuracy (with crystal structure prediction) | Not directly calculated |
| Detonation Velocity | Dependent on HOF and Density | Dependent on HOF and Density | Dependent on HOF and Density |
| Computational Cost | High | Moderate | Low |
These tables underscore the importance of computational chemistry in the systematic evaluation of new energetic materials. By calculating these fundamental properties, researchers can screen and prioritize candidates for synthesis, accelerating the discovery of new materials with tailored performance and safety profiles. The insights gained from studies on related cinnoline oxides provide a solid foundation for the theoretical assessment of 8-Methyl rsc.orgijper.orgnih.govoxadiazolo[3,4-f]cinnoline. rsc.orgresearchgate.net
Chemical Reactivity and Functional Derivatization
Reaction Mechanisms Involving theijper.orgrsc.orgnih.govOxadiazolo[3,4-f]cinnoline Core
The reactivity of the core structure is dictated by the electronic properties of the fused heterocyclic system. The cinnoline (B1195905) part of the scaffold is an isostere of quinoline (B57606) and isoquinoline, and its chemistry is a key reference for understanding the reactivity of the title compound. nih.govmdpi.com
The ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of the nitrogen atoms in the cinnoline ring and the entire oxadiazole ring. rsc.org Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions to proceed. masterorganicchemistry.com
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Product(s) | Conditions | Reference for Analogy |
| Nitration | HNO₃/H₂SO₄ | 7-Nitro and/or 9-Nitro derivatives | Harsh (high temp.) | rsc.org |
| Bromination | Br₂/FeBr₃ | 7-Bromo and/or 9-Bromo derivatives | Harsh | masterorganicchemistry.comresearchgate.net |
| Acylation | RCOCl/AlCl₃ | 7-Acyl and/or 9-Acyl derivatives | Likely difficult | masterorganicchemistry.com |
The electron-deficient nature of the ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline core makes it a suitable candidate for nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. Halogenated derivatives, for instance, are expected to react readily with various nucleophiles.
In analogous systems like 2,4-dichloroquinazoline, nucleophilic substitution occurs with high regioselectivity, consistently favoring reaction at the 4-position with a wide range of amine nucleophiles. nih.gov Similarly, if a halo-substituent were present on the carbocyclic ring of 8-Methyl ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline (e.g., at C-7 or C-9), it would be susceptible to displacement by nucleophiles such as amines, alkoxides, or thiolates. This provides a versatile method for introducing functional groups. The synthesis of cinnoline derivatives often involves the nucleophilic replacement of a chloro group to introduce amines or other functionalities. ijper.org
Synthesis of Chemically Modified Analogues and Homologues
The synthesis of derivatives of the title compound can be achieved by introducing various functional groups or by extending the π-system through the formation of additional fused rings.
A variety of substituents can be introduced onto the 8-Methyl ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline scaffold, leveraging the reactivity patterns discussed above. The synthesis of cinnoline derivatives with diverse biological activities often relies on the strategic placement of different functional groups. nih.govmdpi.com
Nitro Groups: As established, nitration can introduce nitro groups, which can be subsequently reduced to form amino derivatives. rsc.org These amino groups serve as versatile handles for further functionalization, such as amide or sulfonamide formation.
Halogens: Halogenation via EAS provides entry points for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds, or for SNAr reactions.
Amino and Amide Groups: The reaction of halo-derivatives with amines or the reduction of nitro-derivatives can yield aminocinnolines. These can be further modified, for example, by creating cinnoline-3-carboxamide derivatives, which have been explored for their biological activities. nih.gov
Heterocyclic Moieties: It is common to append other heterocyclic rings to the core structure. For instance, pyrazole-based cinnoline derivatives have been synthesized and shown to possess significant biological activity. nih.gov
The ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline core can serve as a building block for larger, more complex polycyclic systems. Such syntheses often rely on intramolecular cyclization reactions from appropriately substituted precursors. For example, methods used to create fused tetracyclic quinolines, such as intramolecular Friedel-Crafts acylation or palladium-catalyzed C-H bond activation, could be adapted. nih.govresearchgate.netresearchgate.net
A hypothetical route could involve the synthesis of a derivative with a reactive side chain at a suitable position (e.g., a 2-(aryloxymethyl)quinoline-3-carboxylic acid analogue), which could then undergo intramolecular cyclization to form an additional fused ring, such as an oxepine ring. researchgate.net The synthesis of fused 1,2,3-triazoles is another relevant area, where cyclization reactions are used to build additional heterocyclic rings onto an existing core. researchgate.netrsc.org
Regioselectivity and Stereoselectivity in Derivative Synthesis
Controlling the position and spatial orientation of new functional groups is critical in derivative synthesis.
For electrophilic substitution on the benzene (B151609) ring of 8-Methyl ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline, regioselectivity is a major consideration. The directing effects of the C-8 methyl group (activating, ortho/para-directing) are in competition with the deactivating and meta-directing influence (relative to the points of fusion) of the heterocyclic systems. The most probable sites of substitution would be C-7 and C-9, and the precise ratio of products would depend heavily on the specific electrophile and reaction conditions. Achieving high regioselectivity often requires careful optimization, as seen in the synthesis of various quinoline-based heterocyclic systems. rsc.orgresearchgate.net
Stereoselectivity becomes a factor when a chiral center is created during derivatization. The core of 8-Methyl ijper.orgrsc.orgnih.govoxadiazolo[3,4-f]cinnoline is planar and achiral. However, the introduction of certain substituents or the reduction of the heterocyclic rings could introduce stereocenters. For example, in the synthesis of related 1,2,4-oxadiazin-5(6H)-one derivatives, the C6 position becomes a stereogenic center, resulting in the formation of enantiomers. nih.gov If a derivative of the title compound were synthesized with a similar feature, stereoselective synthetic methods or chiral separation would be necessary to isolate individual stereoisomers.
Lack of Available Research Data Precludes Article Generation on 8-Methyl rsc.orgcymitquimica.comresearchgate.netoxadiazolo[3,4-f]cinnoline Functionalization
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available research on the chemical compound 8-Methyl rsc.orgcymitquimica.comresearchgate.netoxadiazolo[3,4-f]cinnoline. While the existence of the compound is confirmed through its listing by various chemical suppliers, there is a notable absence of published studies detailing its chemical reactivity, particularly concerning functional derivatization.
Specifically, extensive searches for data on "Reaction Optimization and Catalyst Development for Functionalization" of 8-Methyl rsc.orgcymitquimica.comresearchgate.netoxadiazolo[3,4-f]cinnoline have yielded no specific results. The scientific community has not, to date, published detailed research findings, including reaction conditions, catalyst systems, or yields for the derivatization of this particular molecule.
Although research exists on the functionalization of related heterocyclic systems, such as cinnolines and other oxadiazole isomers, the strict requirement to focus solely on 8-Methyl rsc.orgcymitquimica.comresearchgate.netoxadiazolo[3,4-f]cinnoline prevents the extrapolation of this data. Presenting information from related compounds would not be scientifically accurate for the specified molecule and would amount to speculation.
Without peer-reviewed experimental data, the generation of a thorough, informative, and scientifically accurate article on the "" of 8-Methyl rsc.orgcymitquimica.comresearchgate.netoxadiazolo[3,4-f]cinnoline, as per the requested outline, is not possible. The creation of data tables and detailed research findings is contingent on the availability of primary scientific literature, which in this case, is not present in the public domain.
Therefore, this article cannot be generated until such a time as the relevant scientific research is conducted and published.
Structure Activity Relationship Sar Studies at the Molecular Level
Correlation between Structural Features ofnih.govnih.govjazanu.edu.saOxadiazolo[3,4-f]cinnoline Derivatives and Biological Activity
Impact of Methyl Substitution at Position 8
The introduction of a methyl group at the 8-position of the cinnoline (B1195905) ring can significantly influence the molecule's biological profile. This substitution can impact the compound's lipophilicity, which in turn affects its ability to cross biological membranes and interact with hydrophobic pockets within target proteins. In related heterocyclic systems like quinoline (B57606), the position of a methyl group has been shown to be a critical factor in determining anticancer activity. For instance, methyl substitution at the C-5 position of quinoline has been found to be more potent against cancer cells than substitution at the C-6 position. nih.gov While direct evidence for 8-Methyl nih.govnih.govoxadiazolo[3,4-f]cinnoline is not available, this principle highlights the importance of the precise location of alkyl substituents.
Furthermore, a methyl group can exert electronic effects on the aromatic system, subtly altering the electron density and, consequently, the molecule's ability to engage in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions, with a biological target.
Role of thenih.govnih.govjazanu.edu.saOxadiazole Moiety
The nih.govnih.govoxadiazole ring, also known as a furazan, is a five-membered heterocycle that is considered a bioisostere of ester and amide groups. This means it can mimic the spatial and electronic properties of these common functional groups, potentially leading to similar biological activities while offering advantages in terms of metabolic stability. nih.gov The oxadiazole moiety is known to participate in hydrogen bonding interactions with receptor residues, which can be crucial for anchoring a molecule within a binding site and eliciting a biological response. nih.gov
Significance of the Cinnoline Moiety
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govscispace.com Its planar structure allows it to participate in π-π stacking interactions with aromatic amino acid residues in proteins and nucleic acids. The nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors, further contributing to its binding affinity for various biological targets.
The biological activities of cinnoline derivatives are diverse and well-documented, encompassing antibacterial, antifungal, antimalarial, and antitumor properties. nih.govasianpubs.org The specific substitution pattern on the cinnoline ring system is a key determinant of its pharmacological profile. nih.gov For example, the introduction of halogen atoms or other functional groups can dramatically alter the activity of the parent molecule. nih.gov In the context of 8-Methyl nih.govnih.govoxadiazolo[3,4-f]cinnoline, the cinnoline core provides the fundamental framework for interaction with biological macromolecules.
Molecular Interactions with Biological Targets
Understanding how a molecule like 8-Methyl nih.govnih.govoxadiazolo[3,4-f]cinnoline interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action. This involves characterizing the binding site and the nature of the molecular recognition processes.
Binding Site Characterization (non-clinical, e.g., protein-ligand interactions)
While specific binding site characterization for 8-Methyl nih.govnih.govoxadiazolo[3,4-f]cinnoline is not documented, insights can be drawn from studies on related structures. For instance, molecular docking studies of other heterocyclic compounds have revealed key interactions within the active sites of enzymes. These studies often identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. asianpubs.org
For a molecule like 8-Methyl nih.govnih.govoxadiazolo[3,4-f]cinnoline, a hypothetical binding site might involve a hydrophobic pocket that accommodates the methyl group and the aromatic rings of the cinnoline moiety. The nitrogen and oxygen atoms of the oxadiazole ring could form crucial hydrogen bonds with polar residues in the active site, anchoring the molecule in a specific orientation.
Understanding Molecular Recognition Processes
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For 8-Methyl nih.govnih.govoxadiazolo[3,4-f]cinnoline, the process of molecular recognition would involve its diffusion to a target protein, followed by a series of conformational adjustments by both the ligand and the protein to achieve an optimal binding orientation.
The key drivers of this recognition process would be the complementary shapes and electronic properties of the molecule and its binding site. The planarity of the fused ring system, the hydrogen bonding capacity of the heteroatoms, and the hydrophobic nature of the methyl group would all play a role in this intricate process of molecular recognition, ultimately determining the biological activity of the compound.
Rational Design Principles for Modulating Molecular Interactions of 8-Methylcymitquimica.comnih.govguidechem.comoxadiazolo[3,4-f]cinnoline
The rational design of derivatives of 8-Methyl cymitquimica.comnih.govguidechem.comoxadiazolo[3,4-f]cinnoline is deeply rooted in the extensive research conducted on the broader cinnoline scaffold. nih.govmdpi.com Cinnoline (1,2-benzodiazine) and its analogues have proven to be a versatile core structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. nih.govijper.org The principles derived from these studies offer a foundational framework for the strategic modification of 8-Methyl cymitquimica.comnih.govguidechem.comoxadiazolo[3,4-f]cinnoline to fine-tune its interactions with specific biological targets.
A primary strategy in the rational design of cinnoline-based compounds involves the targeted substitution at various positions of the bicyclic ring system to enhance binding affinity and selectivity for a particular protein. mdpi.com The nature and position of these substituents significantly influence the compound's electronic and steric properties, thereby dictating its biological activity. nih.gov
For instance, in the development of kinase inhibitors, a crucial area of research for cinnoline derivatives, the introduction of specific functional groups can lead to the formation of key hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase. nih.gov The core cinnoline structure serves as a scaffold to correctly orient these pharmacophoric groups.
Furthermore, computational modeling and in silico screening have emerged as powerful tools in the rational design process. preprints.org By understanding the three-dimensional structure of the target protein, researchers can design and synthesize novel cinnoline derivatives with a higher probability of successful binding. This approach minimizes the need for extensive and often costly trial-and-error synthesis and testing.
A key aspect of the rational design of cinnoline derivatives is the modulation of their physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The introduction of polar groups, for example, can enhance aqueous solubility, a desirable trait for many therapeutic applications.
The following table summarizes the impact of various substituents on the biological activity of different cinnoline-based compounds, providing insights into the rational design principles that could be applied to 8-Methyl cymitquimica.comnih.govguidechem.comoxadiazolo[3,4-f]cinnoline.
| Cinnoline Derivative Class | Substituent Modification | Observed Impact on Molecular Interaction/Activity | Potential Application |
| Pyrazolo[4,3-c]cinnolines | Introduction of an electron-donating group in the benzoyl ring. | Increased anti-inflammatory activity. | Anti-inflammatory agents |
| Cinnolinone-3-sulphonamides | Replacement of salicyl-sulfamate with a cinnolinone-3-sulphonamide group. | Low nanomolar inhibition of mycobacterial salicylate (B1505791) ligase (MbtA). | Antitubercular agents |
| 3H-pyrazolo[3,4-c]cinnolines | Strategic modifications to the core structure. | Potent and selective inhibition of PDE10A. mdpi.com | Treatment of neurological disorders mdpi.com |
| 1,3-dihydroimidazo[4,5-c]cinnoline-2-ones | General structural modifications. | Modulation of Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.com | Anticancer agents mdpi.com |
These examples underscore the importance of systematic structural modifications in the rational design of potent and selective cinnoline-based therapeutic agents. The principles gleaned from these studies provide a robust starting point for the future development of novel derivatives of 8-Methyl cymitquimica.comnih.govguidechem.comoxadiazolo[3,4-f]cinnoline with tailored molecular interactions.
Advanced Applications and Research Horizons
Utilization as a Scaffold for Rational Drug Design (Pre-clinical, conceptual)
The cinnoline (B1195905) nucleus is a well-established and vital heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net Cinnoline derivatives have been investigated for their antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties. nih.govthepharmajournal.comnih.gov Furthermore, specific derivatives have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors for cancer therapy and as agents targeting the central nervous system. nih.govresearchgate.net The development of molecules based on the cinnoline framework is a significant contributor to the identification of lead compounds with favorable pharmacodynamic and pharmacokinetic profiles. nih.gov
Conceptually, 8-Methyl hse.rursc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline presents itself as a compelling scaffold for rational drug design. The fusion of the hse.rursc.orgresearchgate.netoxadiazole (furazan) ring to the cinnoline core creates a novel, rigid, and planar system with a distinct electronic distribution. This modification can influence several key properties relevant to drug action:
Modulation of Physicochemical Properties: The oxadiazole ring can alter the lipophilicity, polarity, and metabolic stability of the parent cinnoline structure, potentially improving its drug-like characteristics.
Novel Binding Interactions: The additional nitrogen and oxygen heteroatoms provide new potential sites for hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.
Scaffold Hopping and Analogue Design: It can serve as an isosteric replacement for other bicyclic systems in known bioactive molecules. nih.govresearchgate.net The methyl group at the 8-position provides a convenient vector for synthetic modification, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR) and optimize target affinity and selectivity.
While specific preclinical studies on 8-Methyl hse.rursc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline are not yet prominent in the literature, its structural components suggest it is a promising candidate for inclusion in screening libraries and for targeted synthesis campaigns against various diseases.
Potential in Material Science (e.g., High-Energy-Density Materials)
Fused nitrogen-containing heteroaromatic rings are a critical class of compounds in the design of high-energy-density materials (HEDMs). mdpi.com These molecules are sought after for their high density, thermal stability, and the large amount of energy released upon decomposition, which is favorable for explosive and propellant applications. mdpi.comnih.gov The incorporation of nitrogen atoms into the ring system leads to a high positive enthalpy of formation.
Significant research has been conducted on an isomer of the title compound, hse.rursc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline, and its derivatives, highlighting their potential as HEDMs. rsc.orgrsc.orgresearchgate.net Studies involving this isomeric system have included:
Synthesis of Nitro Derivatives: The successful synthesis of nitro derivatives, such as 7,9-Dinitro- hse.rursc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxide, demonstrates that the fused ring system can be functionalized with explosophoric groups like the nitro group (-NO2) to enhance energetic properties. rsc.org
Structural and Performance Calculations: Through crystal structure prediction and quantum chemical calculations, researchers have estimated key detonation parameters, including density, detonation velocity, and detonation pressure, for these materials. rsc.orgrsc.orgresearchgate.net The results indicated a moderate but promising performance as explosives. rsc.org
These findings strongly suggest that the 8-Methyl hse.rursc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline framework is a highly promising candidate for investigation in the field of energetic materials. Its high nitrogen content, rigid planar structure, and potential for thermal stability make it an attractive target for synthesis and characterization as a novel HEDM.
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively bind to and modulate the function of a specific biological target, thereby enabling the study of that target's role in complex biological systems. nih.gov The design of effective probes often requires a core scaffold that can be functionalized with reporter groups (e.g., fluorophores, biotin) and reactive moieties for covalent labeling. nih.gov
The 8-Methyl hse.rursc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline structure possesses several features that make it a conceptually attractive scaffold for the development of chemical probes:
Intrinsic Properties: Fused aromatic heterocyclic systems often exhibit inherent photophysical properties, such as fluorescence, which can be exploited for detection without the need for a bulky external fluorophore.
Functionalization Handle: The methyl group at the 8-position serves as a potential site for chemical modification. It could be synthetically replaced with or converted into a variety of functional groups, including linkers for attaching affinity tags or photoreactive groups for photoaffinity labeling experiments.
Targeting Moiety: The core oxadiazolo-cinnoline structure itself, being derived from a known pharmacophore, could provide the initial binding affinity for a particular class of biological targets, such as kinases or histone deacetylases (HDACs). nih.govnih.gov
By strategically modifying the scaffold, researchers could potentially develop probes to visualize the subcellular localization of a target protein, identify its binding partners, or profile its activity in living cells, thus providing powerful tools for chemical biology research.
Role in Supramolecular Chemistry
Supramolecular chemistry is the domain of chemistry that studies chemical systems composed of a discrete number of assembled molecular subunits or components, focusing on the weaker, non-covalent intermolecular forces that hold them together. youtube.com The field is fundamental to crystal engineering, where the goal is to design and synthesize solid-state structures with desired physical and chemical properties. hse.rursc.org
The study of fused N-heterocycles is integral to supramolecular chemistry and crystal engineering. Research on the isomeric hse.rursc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline system provides direct insight into the potential role of this structural class in supramolecular chemistry. rsc.org
Crystal Packing and Intermolecular Interactions: X-ray crystallography and computational predictions have been used to analyze the crystal packing of these compounds. rsc.org The studies reveal the importance of specific non-covalent interactions, such as π-stacking between the flat aromatic rings and various interactions involving the nitrogen and oxygen atoms, which act as supramolecular synthons to guide the self-assembly of the molecules into a well-defined crystal lattice. rsc.orgrsc.org
Co-crystal Formation: The ability of this molecular framework to form co-crystals has been explored as a method to tune material properties. hse.ruresearchgate.netrsc.org By co-crystallizing the oxadiazolo-cinnoline core with other energetic molecules, it is possible to modify characteristics like impact sensitivity and detonation performance, showcasing a sophisticated application of supramolecular design principles. rsc.orgrsc.org
Therefore, 8-Methyl hse.rursc.orgresearchgate.netoxadiazolo[3,4-f]cinnoline is an excellent candidate for supramolecular studies. Understanding and controlling the non-covalent interactions it engages in will be crucial for tailoring its solid-state properties, whether for developing advanced materials with specific densities and thermal stabilities or for designing new crystalline forms in a pharmaceutical context.
Conclusion and Future Perspectives in Research
Synthesis and Structural Characterization Advances
Future research into 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline will likely focus on developing novel and efficient synthetic pathways. Drawing from established methods for cinnoline (B1195905) synthesis, one potential route could involve the intramolecular cyclization of a diazonium salt derived from a suitably substituted aminophenyl precursor. For instance, the synthesis of cinnoline derivatives has been achieved through the reaction of 2-nitrophenyl hydrazine (B178648) derivatives with methyl pyruvate, followed by reduction. ijper.org A similar strategy could be adapted for the synthesis of the target molecule.
Moreover, the fusion of the oxadiazole ring presents its own synthetic challenges and opportunities. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been accomplished by reacting hydrazones with acetic anhydride. bibliotekanauki.pl A potential synthetic route for 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline could, therefore, involve the construction of the cinnoline core followed by the formation of the oxadiazole ring on the cinnoline scaffold.
Advances in structural characterization techniques will be pivotal in confirming the structure of newly synthesized derivatives. Techniques such as single-crystal X-ray diffraction will be indispensable for unambiguously determining the molecular geometry. researchgate.net Spectroscopic methods including NMR, IR, and mass spectrometry will provide crucial data for structural elucidation. researchgate.net
Table 1: Potential Spectroscopic Data for 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group and aromatic protons on the cinnoline ring system. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and carbons of the heterocyclic rings. |
| IR | Characteristic absorption bands for C=N, N-O, and C-H stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (186.17 g/mol ). cymitquimica.com |
Contributions to Understanding Reaction Mechanisms
The study of 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline can contribute significantly to the understanding of reaction mechanisms in heterocyclic chemistry. The interplay between the electron-withdrawing oxadiazole ring and the cinnoline system can influence the reactivity and regioselectivity of various reactions. For example, electrophilic substitution reactions on the benzene (B151609) portion of the cinnoline ring may be affected by the presence of the fused oxadiazole. thepharmajournal.com
Furthermore, investigating the nitration of the benzene ring in the presence of the oxadiazole N-oxide has been shown to be influenced by the exocyclic oxygen atom in related systems. rsc.org Similar studies on 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline could provide valuable insights into the electronic effects governing these transformations.
Future Directions in Computational Studies
Computational chemistry will undoubtedly play a crucial role in predicting the properties and reactivity of 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict spectroscopic data, and analyze the electronic structure. researchgate.net
Molecular docking studies, a common tool in medicinal chemistry, could be used to predict the binding affinity of this compound with various biological targets. bibliotekanauki.pl Such studies have been performed on other cinnoline derivatives to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX). pnrjournal.com
Table 2: Potential Computational Studies on 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline
| Computational Method | Research Goal |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties, and prediction of spectroscopic data. |
| Molecular Docking | Exploration of potential binding modes and affinities with biological targets such as kinases or DNA. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of enzymatic reaction mechanisms involving the compound as a substrate or inhibitor. |
Emerging Applications and Unexplored Research Avenues
The diverse pharmacological activities reported for cinnoline and oxadiazole derivatives suggest that 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline could possess interesting biological properties. Cinnoline derivatives have been investigated for their antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govpnrjournal.com Similarly, 1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological effects. bibliotekanauki.plnih.gov
The fusion of these two pharmacologically important scaffolds could lead to novel compounds with enhanced or unique biological profiles. For instance, some cinnoline derivatives have shown potential as antiparasitic agents. nih.gov The exploration of 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline in this area could be a fruitful avenue of research.
Beyond medicinal chemistry, the unique photophysical properties of such fused heterocyclic systems could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.
Broader Impact on Heterocyclic and Medicinal Chemistry Research
The investigation of 8-Methyl lookchem.comcymitquimica.comnih.govoxadiazolo[3,4-f]cinnoline and its derivatives would contribute to the broader landscape of heterocyclic chemistry by expanding the library of known fused-ring systems. The development of synthetic methodologies for this class of compounds could be applicable to the synthesis of other complex heterocyclic architectures.
In medicinal chemistry, the exploration of this novel scaffold could lead to the discovery of new lead compounds for drug development. The cinnoline moiety is considered a "powerful lead" that can give rise to a range of pharmacological effects. ijper.org The combination with the oxadiazole ring may further enhance its therapeutic potential. The structural information and biological activity data generated from studies on this compound could inform the design of future generations of heterocyclic drugs with improved efficacy and selectivity. nih.gov
Q & A
Basic: What are the common synthetic routes for 8-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic annulation. A representative route starts with 3,4-diaminofurazan (DAF), followed by oxidation, nitration, and cyclization. For example, nitration of intermediates under controlled HNO₃/H₂SO₄ conditions at 0–5°C minimizes side reactions, achieving ~30% total yield after cyclization . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of nitrating agents to avoid over-nitration.
Advanced: How can unexpected azepine formation during synthesis be addressed?
Methodological Answer:
Azepine byproducts (e.g., 7H-tris[1,2,5]oxadiazolo[3,4-b:3',4'-d:3'',4''-f]azepine 1-oxide) may form due to amine nucleophiles displacing nitro groups in non-linear pathways. To suppress this, use sterically hindered amines or lower reaction temperatures (e.g., 40°C vs. reflux). Characterization via ¹H/¹³C NMR is critical: azepines lack NH proton signals and show upfield-shifted carbons adjacent to N→O groups compared to linear products .
Basic: What techniques are used to determine the crystal structure of 8-methyl derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL/SHELXT is standard. Key steps:
- Data collection at 100 K to minimize thermal motion.
- Space group determination via intensity statistics (e.g., SHELXT’s dual-space algorithm).
- Refinement with anisotropic displacement parameters for non-H atoms.
For non-coplanar systems, use TWINABS to handle twinning .
Advanced: How does the methyl substituent influence electronic properties in sensitizer applications?
Methodological Answer:
The methyl group modulates HOMO energy (ΔHf) and dipole moments. Computational studies (DFT/ChemoSophia Elastic Model) show methyl derivatives increase HOMO energy by ~0.2 eV compared to non-methylated analogs, enhancing electron-donor capacity in D–A–π–A' sensitizers. Oscillator strengths (e.g., 1.233 for pyridine derivatives) correlate with absorption spectra, validated via TD-DFT .
Basic: What pharmacological mechanisms are associated with mitochondrial uncoupling activity?
Methodological Answer:
8-Methyl derivatives like BAM15 act as protonophores, dissipating the mitochondrial membrane potential. Key assays:
- Oxygen consumption rate (OCR) measured via Seahorse XF Analyzer.
- Selectivity confirmed via fluorescence colocalization with MitoTracker Red.
BAM15 exhibits EC₅₀ ~2 µM in vitro with minimal plasma membrane depolarization .
Advanced: How can off-target effects of mitochondrial uncouplers be minimized?
Methodological Answer:
Structural modifications to enhance mitochondrial targeting:
- Introduce fluorophenyl groups to increase logP (optimal range: 2–3).
- Validate accumulation via LC-MS/MS in isolated mitochondria.
- Screen for plasma membrane depolarization using DiBAC₄(3) fluorescence .
Basic: What analytical methods confirm purity and structural integrity?
Methodological Answer:
- Elemental analysis : Match calculated vs. observed C/H/N/O (±0.3%).
- NMR : ¹H/¹³C shifts for methyl groups (δ ~2.5 ppm) and fused-ring protons (δ 7–9 ppm).
- MS : ESI-MS in positive mode for [M+H]⁺ (e.g., m/z 217.08 for C₉H₈N₄O) .
Advanced: How do thermal stability studies inform decomposition pathways?
Methodological Answer:
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~220°C. Mechanistic insights:
- Isothermal TGA at 200°C identifies intermediate sulfenyl chlorides via FTIR (S–Cl stretch at 520 cm⁻¹).
- MD simulations predict bond dissociation energies (BDEs) for C–N bonds (<250 kJ/mol) as weak points .
Basic: How are electroluminescent properties evaluated in Re(I) complexes?
Methodological Answer:
- Synthesize fac-bromotricarbonyl complexes with [1,2,5]oxadiazolo ligands.
- Measure photoluminescence quantum yield (PLQY) in thin films (e.g., λₑₘ ~610 nm, PLQY ~15%).
- Device testing: ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al .
Advanced: How to resolve contradictions in reaction outcomes across studies?
Methodological Answer:
Contradictions (e.g., chlorination yields) arise from solvent polarity and temperature. Reproduce results via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
